molecular formula C11H14N2O B2972882 (2E)-3-(dimethylamino)-1-(pyridin-2-yl)but-2-en-1-one CAS No. 112677-15-3

(2E)-3-(dimethylamino)-1-(pyridin-2-yl)but-2-en-1-one

Cat. No.: B2972882
CAS No.: 112677-15-3
M. Wt: 190.246
InChI Key: GOTBUKNFUAHDLE-CMDGGOBGSA-N
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Description

(2E)-3-(Dimethylamino)-1-(pyridin-2-yl)but-2-en-1-one is a chalcone-derived enaminone featuring a pyridine ring at the 1-position and a dimethylamino group at the 3-position of the α,β-unsaturated ketone backbone. Its E-configuration is critical for electronic conjugation, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyridin-2-ylbut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-9(13(2)3)8-11(14)10-6-4-5-7-12-10/h4-8H,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTBUKNFUAHDLE-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=CC=N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=CC=N1)/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(dimethylamino)-1-(pyridin-2-yl)but-2-en-1-one, also known as 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 66521-54-8

The compound features a dimethylamino group and a pyridine ring, which contribute to its biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. A study demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of various signaling pathways, including those related to apoptosis and cell survival .

Kinase Inhibition

The compound has been identified as a kinase inhibitor , which is critical in cancer therapy. It targets specific kinases involved in tumor growth and metastasis. For instance, it has shown inhibitory effects on certain receptor tyrosine kinases (RTKs), which are often overexpressed in cancers .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been studied for its potential neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for treating neurodegenerative diseases .

Study 1: Anticancer Activity

In a study published in PMC, researchers evaluated the compound's effects on various cancer cell lines. The results showed that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent activity against breast and lung cancer cells .

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)18

Study 2: Neuroprotection

Another study investigated the neuroprotective effects of the compound in an animal model of Parkinson's disease. The results suggested that administration of this compound improved motor function and reduced dopaminergic neuron loss .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It disrupts the cell cycle at the G1/S transition, preventing cancer cell proliferation.
  • Kinase Inhibition : By inhibiting specific kinases, it interferes with signaling pathways essential for tumor growth.
  • Antioxidant Activity : The compound exhibits properties that scavenge free radicals, reducing oxidative stress in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Conjugation

The compound’s pyridin-2-yl group distinguishes it from analogs with aromatic or heteroaromatic substituents. Key comparisons include:

Table 1: Structural and Electronic Comparison of Enaminone Derivatives
Compound Name Molecular Formula Molecular Weight Substituent (R) Key Features
(2E)-3-(Dimethylamino)-1-(pyridin-2-yl)but-2-en-1-one C₁₁H₁₃N₂O 201.24 Pyridin-2-yl Pyridine’s electron-withdrawing nature enhances conjugation; potential for H-bonding .
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4) C₁₃H₁₄N₂O 214.27 Indol-3-yl Planar indole system improves π-stacking; intermediate in osimertinib synthesis .
(2E)-3-(Dimethylamino)-1-(3-thienyl)but-2-en-1-one C₁₀H₁₃NOS 195.28 Thiophen-3-yl Thiophene’s sulfur atom increases polarizability; LogP = 2 (lipophilic) .
(2E)-1-(1-Benzothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one C₁₃H₁₃NOS 231.31 Benzothiophen-2-yl Extended π-system enhances UV absorption; molar mass = 231.31 .
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁FO 226.25 4-Fluorophenyl Dihedral angle between rings: 7.14°–56.26°; fluorination increases dipole moment .

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